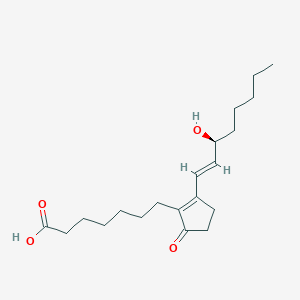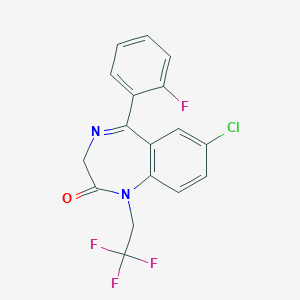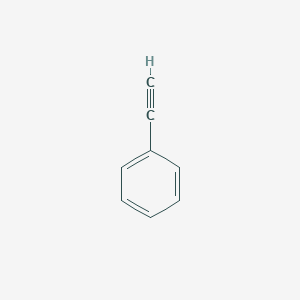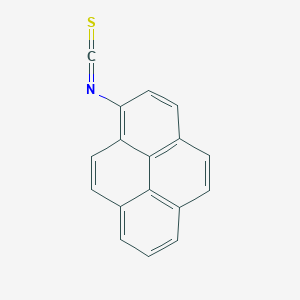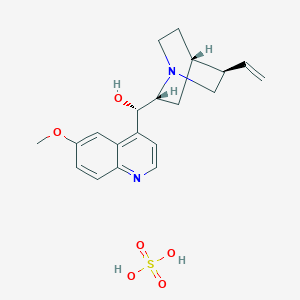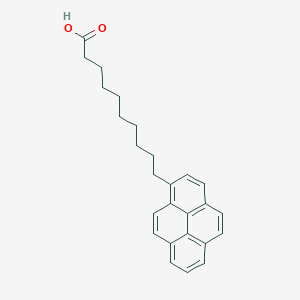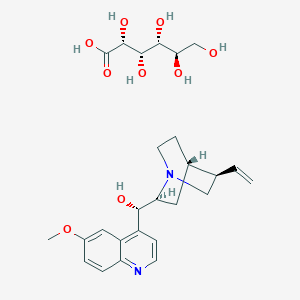
奎尼丁葡萄糖酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
葡萄糖酸奎尼丁是一种从奎尼丁衍生而来的药物化合物,奎尼丁是奎宁的D-异构体。奎宁天然存在于金鸡纳树树皮和类似植物物种中。 葡萄糖酸奎尼丁主要用作抗心律失常药物,治疗各种类型的心律不齐,包括心房颤动和室性心律失常 。 它也以其抗疟疾特性而闻名 .
科学研究应用
葡萄糖酸奎尼丁在科学研究中具有广泛的应用:
化学: 用作不对称合成中的手性催化剂。
生物学: 研究其对离子通道和细胞动作电位的效应。
医学: 用于治疗心脏心律失常以及作为抗疟疾药物。
作用机制
葡萄糖酸奎尼丁通过阻断心肌细胞中的钠和钾电流发挥作用。该作用延长了细胞动作电位并降低了自动性,这有助于恢复正常心律。 奎尼丁还抑制快速向内钠电流和缓慢向内钙电流,进一步稳定心肌膜 .
类似化合物:
奎宁: 一种抗疟疾药物,具有相似的化学结构但药理特性不同。
普鲁卡因酰胺: 另一种 Ia 类抗心律失常药物,对心脏动作电位具有类似的作用。
地索匹拉米德: 一种用于治疗室性心律失常的 Ia 类抗心律失常药物。
独特性: 葡萄糖酸奎尼丁因其作为抗心律失常药和抗疟疾药的双重作用而独一无二。与其他 Ia 类抗心律失常药物相比,它在将心房颤动转化为窦性心律方面具有更高的疗效。 此外,其葡萄糖酸形式提供了更好的生物利用度和延长作用 .
生化分析
Biochemical Properties
Quinidine gluconate plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium and potassium channels in cardiac cells. Quinidine gluconate blocks these channels, which prolongs the action potential and refractory period of the cardiac cells . This action helps to stabilize the heart rhythm and prevent arrhythmias. Additionally, quinidine gluconate has been shown to interact with cytochrome P450 enzymes in the liver, affecting its metabolism and bioavailability .
Cellular Effects
Quinidine gluconate exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by blocking sodium and potassium channels, which affects the action potential duration and refractory period . This action helps to stabilize the heart rhythm and prevent arrhythmias. Quinidine gluconate also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of quinidine gluconate involves its interaction with sodium and potassium channels in cardiac cells. By blocking these channels, quinidine gluconate prolongs the action potential and refractory period, which helps to stabilize the heart rhythm . Additionally, quinidine gluconate can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which affects its metabolism and bioavailability . These interactions at the molecular level contribute to the overall therapeutic effects of quinidine gluconate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinidine gluconate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that quinidine gluconate is relatively stable, but it can degrade over time, leading to changes in its efficacy and safety . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell signaling pathways, gene expression, and cellular metabolism over time .
Dosage Effects in Animal Models
The effects of quinidine gluconate can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of quinidine gluconate can have therapeutic effects, while higher doses can lead to toxic or adverse effects . For example, in dogs, dosages of 6–20 mg/kg have been used to treat arrhythmias, but higher doses can lead to toxicity and adverse effects such as gastrointestinal disturbances and cardiac arrhythmias . These dosage-dependent effects highlight the importance of careful dosing and monitoring in clinical settings.
Metabolic Pathways
Quinidine gluconate is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites, including 3-hydroxy-quinidine . This metabolite has been shown to have similar, but less potent, antiarrhythmic effects compared to quinidine gluconate . The metabolism of quinidine gluconate can affect its bioavailability and therapeutic efficacy, making it important to consider these pathways in clinical settings.
Transport and Distribution
The transport and distribution of quinidine gluconate within cells and tissues are important factors that influence its therapeutic effects. Quinidine gluconate is transported across cell membranes by various transporters, including P-glycoprotein . Once inside the cells, it can interact with various binding proteins, which affect its localization and accumulation. The distribution of quinidine gluconate within tissues can also influence its therapeutic effects, with higher concentrations in cardiac tissues leading to more pronounced antiarrhythmic effects .
Subcellular Localization
The subcellular localization of quinidine gluconate can affect its activity and function. Quinidine gluconate is primarily localized in the cytoplasm of cardiac cells, where it interacts with sodium and potassium channels . This localization is important for its antiarrhythmic effects, as it allows quinidine gluconate to effectively block these channels and stabilize the heart rhythm. Additionally, quinidine gluconate can undergo post-translational modifications that direct it to specific compartments or organelles within the cells .
准备方法
合成路线和反应条件: 葡萄糖酸奎尼丁可以从奎宁合成。该过程涉及将奎宁转化为奎尼丁,然后形成葡萄糖酸盐。 该反应通常涉及使用冰醋酸和苯肼盐酸盐,然后在水浴中加热 .
工业生产方法: 葡萄糖酸奎尼丁的工业生产涉及从金鸡纳树树皮中提取奎宁,然后将其转化为奎尼丁。然后使奎尼丁与葡萄糖酸反应形成葡萄糖酸奎尼丁。 最终产品使用色谱技术进行纯化,以确保高纯度和质量 .
化学反应分析
反应类型: 葡萄糖酸奎尼丁经历各种化学反应,包括:
氧化: 奎尼丁可以氧化形成奎尼丁N-氧化物。
还原: 奎尼丁可以还原形成二氢奎尼丁。
取代: 奎尼丁可以进行取代反应,特别是在甲氧基处。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化物或胺等亲核试剂,在碱性条件下进行。
主要产品:
氧化: 奎尼丁N-氧化物。
还原: 二氢奎尼丁。
相似化合物的比较
Quinine: An antimalarial agent with similar chemical structure but different pharmacological properties.
Procainamide: Another class Ia antiarrhythmic agent with similar effects on cardiac action potentials.
Disopyramide: A class Ia antiarrhythmic agent used to treat ventricular arrhythmias.
Uniqueness: Quinidine gluconate is unique due to its dual role as an antiarrhythmic and antimalarial agent. It has a higher efficacy in converting atrial fibrillation to normal sinus rhythm compared to other class Ia antiarrhythmics. Additionally, its gluconate form provides better bioavailability and prolonged action .
属性
CAS 编号 |
7054-25-3 |
|---|---|
分子式 |
C26H36N2O9 |
分子量 |
520.6 g/mol |
IUPAC 名称 |
(S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
InChI 键 |
XHKUDCCTVQUHJQ-OSPZJNBRSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Pictograms |
Acute Toxic; Irritant |
同义词 |
D-Gluconic Acid compd. with Quinidine (1:1); Quinidine Gluconate; (9S)-6’-Methoxy-cinchonan-9-ol Mono-D-gluconate (Salt); Quinidine, mono-D-Gluconate (Salt); Dura-Tab; Duraquin; Gluquinate; Quinaglute; Quinate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


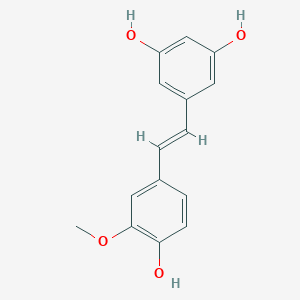
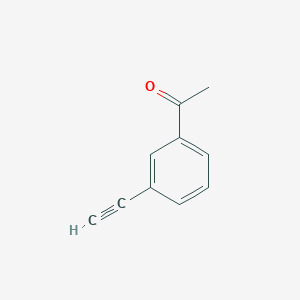
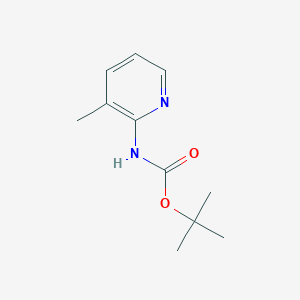
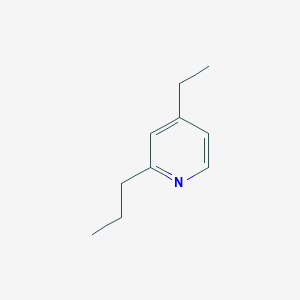
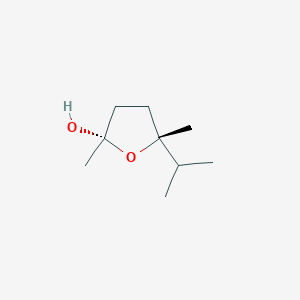
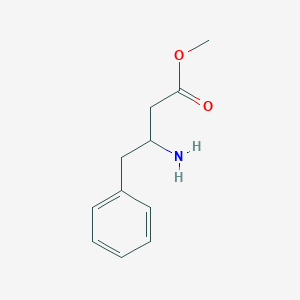
![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)
![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)
